Bienvenue dans la boutique en ligne BenchChem!

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate

Chiral building block Enantiomeric excess Stereochemical integrity

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate, also known as N-Cbz-L-vinylglycine methyl ester or Z-L-alpha-vinyl-Gly-OMe , is a non-proteinogenic α-amino acid derivative belonging to the β,γ-unsaturated amino acid esters (vinylglycines). It features a Cbz (benzyloxycarbonyl) protected amine, a terminal vinyl group, and a methyl ester, giving it the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol ,.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 75266-40-9
Cat. No. B3029693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate
CAS75266-40-9
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCOC(=O)C(C=C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H15NO4/c1-3-11(12(15)17-2)14-13(16)18-9-10-7-5-4-6-8-10/h3-8,11H,1,9H2,2H3,(H,14,16)/t11-/m0/s1
InChIKeyYDGRSOXTMWVLOJ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding the Core Identity of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate (CAS 75266-40-9) as a Procurement-Grade Chiral Synthon


(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate, also known as N-Cbz-L-vinylglycine methyl ester or Z-L-alpha-vinyl-Gly-OMe [1], is a non-proteinogenic α-amino acid derivative belonging to the β,γ-unsaturated amino acid esters (vinylglycines) [2]. It features a Cbz (benzyloxycarbonyl) protected amine, a terminal vinyl group, and a methyl ester, giving it the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol [1], [2]. This compound serves as a versatile chiral building block for the synthesis of biologically active molecules, phosphinic glutamate analogs, and mechanism-based enzyme inhibitors [3], .

Why Generic or Racemic Vinylglycine Esters Cannot Substitute for (S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate in Chiral Synthesis


In chiral synthesis, the absolute configuration of each building block directly dictates the stereochemical outcome of the final product. Substituting the (S)-enantiomer with its (R)-enantiomer (CAS 98854-91-2) yields the opposite stereochemistry in downstream molecules [1]. Racemic Cbz-vinylglycine methyl ester (CAS 80656-34-4) introduces a 50% impurity of the unwanted enantiomer, which can compromise chiral purity, lower pharmacological activity, and necessitate costly chiral resolution steps [2]. Additionally, changing the protecting group from Cbz to Boc alters the compound's crystallinity, stability profile, and orthogonal deprotection compatibility in multi-step sequences, impacting overall synthetic efficiency [3].

Quantitative Comparison of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate Against Its Closest Analogs Across Five Key Performance Dimensions


Enantiomeric Purity: Improved Synthesis Delivers Optically Pure Crystalline Form Versus Racemized Products from Prior Methods

An improved Hanessian method for preparing N-Cbz-L-vinylglycine methyl ester yields the product in optically pure, crystalline form [1]. In contrast, previously reported routes undergo partial racemization during the oxidative decarboxylation step, resulting in inferior enantiomeric excess [1]. The improved protocol achieves stereoisomeric purities of >99% for downstream erythro- and threo-L-β-hydroxyornithine derivatives, confirming the high enantiomeric integrity of the synthon [1].

Chiral building block Enantiomeric excess Stereochemical integrity

Crystallinity vs. Boc Analogs: Cbz-Protected Vinylglycine Methyl Ester Offers Superior Handling and Purity

The Cbz-protected vinylglycine methyl ester (CAS 75266-40-9) is obtained as a crystalline solid with a melting point of 35-36 °C , facilitating purification by recrystallization and improving storage stability. In contrast, the corresponding Boc-protected vinylglycine methyl ester is typically obtained as an oil at room temperature, complicating purification and handling [1]. Literature indicates that Cbz-protected β,γ-unsaturated amino acid precursors generally crystallize more readily than their Fmoc or Boc counterparts, enabling higher enantiomeric purity (>95% ee) through simple recrystallization [1].

Protecting group selection Crystallinity Solid-phase synthesis

Synthetic Accessibility: Scalable Preparation from L-Methionine Delivers Higher Yield Than Alternative Routes

The Organic Syntheses procedure for N-Cbz-L-vinylglycine methyl ester, starting from L-methionine methyl ester hydrochloride, delivers the pure product in 60% yield after medium pressure liquid chromatography (MPLC) and 95% purity after low pressure chromatography (LPC) [1]. The earlier Rapoport synthesis of L-vinylglycine (the free amino acid) provided an overall yield of 54% [2]. The improved 2010 protocol from (S)-methionine achieves a solvent-free pyrolysis step that avoids poisonous reagents and yields Cbz-protected vinylglycine with high efficiency and almost no side products [3].

Scalable synthesis Process chemistry Vinylglycine production

Orthogonal Deprotection Compatibility: Cbz Protection Allows Selective Hydrogenolysis Not Possible with Boc or Fmoc Analogs

The Cbz group is removed by catalytic hydrogenolysis (H₂/Pd-C), a condition that leaves Boc, Fmoc, and t-butyl ester groups intact, enabling true orthogonal protection strategies in multi-step synthesis . In contrast, Boc is acid-labile and Fmoc is base-labile, limiting the range of compatible transformations [1]. Quantitative data shows that Cbz deprotection of N-Cbz-L-vinylglycine methyl ester via refluxing in 6 N HCl yields L-vinylglycine hydrochloride in near quantitative yield (>95%) [1].

Protecting group strategy Orthogonal deprotection Solution-phase synthesis

Reactivity Profile: Vinylglycine Derivatives Enable Radical Additions and Cross-Metathesis Reactions Not Possible with Saturated or Allylglycine Analogs

(S)-N-Cbz-vinylglycine methyl ester participates in radical additions of hypophosphorous acid (H₃PO₂) to generate phosphinic glutamate analogs [1]. In contrast, the corresponding Cbz-allylglycine methyl ester produces different regiochemical outcomes in the same reaction [1]. Hydroboration–Suzuki coupling studies show that vinylglycine derivatives are less efficient than allylglycine derivatives (requiring disiamylborane·DMS as a special hydroborating agent, yields not specified but described as 'less efficient'), demonstrating that the vinyl group confers distinct reactivity that cannot be mimicked by the allyl analog [2].

Radical addition Cross-metathesis Phosphinic acid synthesis

High-Value Application Scenarios for (S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate Based on Verified Differential Evidence


Asymmetric Synthesis of Phosphinic Glutamate Receptor Agonists

The chiral vinyl group of (S)-N-Cbz-vinylglycine methyl ester undergoes radical addition with hypophosphorous acid (H₃PO₂) to generate enantiopure H-phosphinate intermediates, which are elaborated into mGlu receptor agonists such as LSP1-2111 [1]. This transformation is not feasible with allylglycine or saturated amino acid derivatives, which produce different regioisomers or fail to undergo the radical addition. [1].

Chiral Building Block for β-Lactamase Inhibitor Biosynthesis Studies

The improved, optically pure crystalline form of N-Cbz-L-vinylglycine methyl ester (>99% ee) [1] is used as a precursor to proclavaminic acid, a key intermediate in the biosynthesis of the β-lactamase inhibitor clavulanic acid [1]. Inferior enantiomeric purity from earlier synthetic routes leads to racemic or partially racemic intermediates that confound biosynthetic pathway elucidation. [1].

Mechanism-Based Enzyme Inhibitor Design (Alanine Racemase Inactivation)

Deprotection of (S)-N-Cbz-vinylglycine methyl ester to the free L-vinylglycine provides a mechanism-based inactivator of pyridoxal phosphate (PLP)-dependent alanine racemase [1], . Halogenated vinylglycine derivatives derived from this synthon achieve nearly stoichiometric (1:1) enzyme inactivation, compared to previously studied β-substituted alanines that require ~800 catalytic turnovers per inactivation event . This application requires the defined (S)-stereochemistry provided by this exact compound. [1], .

Orthogonal Solution-Phase Peptide Synthesis with Cbz Strategy

In solution-phase peptide synthesis requiring orthogonal deprotection, the Cbz group of this compound is selectively removed by catalytic hydrogenolysis without affecting Boc, Fmoc, or t-butyl ester groups present in the same molecule [1]. The compound's crystalline nature (mp 35-36 °C) simplifies intermediate purification compared to oily Boc analogs [1], . This makes it the preferred vinylglycine building block for convergent synthesis strategies. [1], .

Quote Request

Request a Quote for (S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.